molecular formula C16H32O2Si B2517945 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal CAS No. 2044927-01-5

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal

Cat. No.: B2517945
CAS No.: 2044927-01-5
M. Wt: 284.515
InChI Key: RESGFMPWEPLFLX-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclohexyl-substituted butanal. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of the precursor alcohol is reacted with TBDMSCl in the presence of a base such as imidazole or triethylamine to form the TBDMS ether.

    Formation of Butanal: The protected alcohol is then subjected to oxidation conditions to form the corresponding butanal.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The TBDMS group can be substituted under acidic or basic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) can be used to remove the TBDMS group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free hydroxyl compounds.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality during various synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propanal
  • 3-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in reactions requiring selective protection and deprotection steps.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2Si/c1-15(2,3)19(5,6)18-16(4,12-13-17)14-10-8-7-9-11-14/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGFMPWEPLFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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